2,3-二氟-5-碘苯甲酸

描述

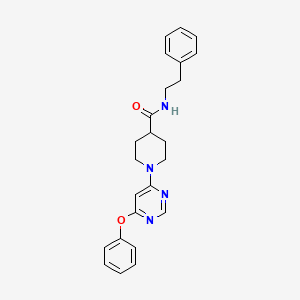

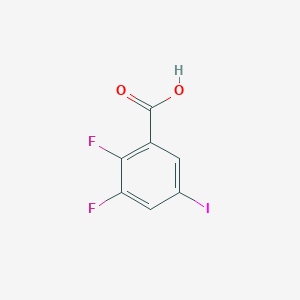

2,3-Difluoro-5-iodobenzoic acid is a chemical compound with the molecular formula C7H3F2IO2 . It has a molecular weight of 284 . It is used as a precursor molecule to generate ETD reagents via ESI followed by CID .

Synthesis Analysis

The synthesis of 2,3-Difluoro-5-iodobenzoic acid involves several steps. One method involves the use of N-iodosuccinimide and trifluoromethanesulfonic acid at 0 - 20℃ for 3 hours . Another method involves a multi-step reaction with LDA, I2, lithium 2,2,6,6-tetramethylpiperidine, and iPrMgCl .Molecular Structure Analysis

The InChI code for 2,3-Difluoro-5-iodobenzoic acid is 1S/C7H3F2IO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) . This indicates the presence of iodine, fluorine, and carboxylic acid functional groups in the molecule.Chemical Reactions Analysis

2,3-Difluoro-5-iodobenzoic acid can be used as a starting material in the synthesis of various other compounds . For example, it can be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid .科学研究应用

相关化合物的合成

研究表明,与 2,3-二氟-5-碘苯甲酸相关的化合物在各种合成工艺中具有应用。例如,Thierry Rausis 和 M. Schlosser (2002) 探索了碘的碱度梯度驱动的迁移,展示了碘在氟代芳烃化合物中的定位灵活性,包括 2,3-二氟-4-碘苯甲酸 (Rausis & Schlosser, 2002)。这项研究突出了制造各种碘代苯甲酸的潜力,这对于药物和材料科学应用至关重要。

微流程中的应用

Q. Deng 等人 (2015) 报道了使用微流程合成 2,4,5-三氟苯甲酸,强调了使用类似方法合成 2,3-二氟-5-碘苯甲酸等相关化合物的潜力。这种技术为化学合成提供了一种高效、可扩展且环保的方法,与药物和工业应用相关 (Deng 等人,2015)。

高价碘化学

对高价碘化学的研究,例如 A. Yoshimura 等人的工作 (2016),对 2,3-二氟-5-碘苯甲酸的合成和应用具有影响。高价碘化合物用于各种有机转化,表明 2,3-二氟-5-碘苯甲酸在类似反应中具有潜在用途 (Yoshimura 等人,2016)。

交叉偶联反应

F. Homsi 等人 (2000) 研究了芳基(氟)硅烷与 4-碘苯甲酸的钯催化交叉偶联反应,释放出各种联芳羧酸。这种交叉偶联反应在复杂有机分子的合成中至关重要,表明 2,3-二氟-5-碘苯甲酸在合成多种联芳结构中可能的作用 (Homsi 等人,2000)。

氧化反应

A. Yoshimura 和 V. Zhdankin (2016) 关于使用苯并碘杂蒽三氟甲磺酸盐氧化硫化物的另一项研究展示了 2,3-二氟-5-碘苯甲酸可能找到应用的更广泛的氧化化学领域。这项研究强调了碘化合物在促进选择性氧化反应中的作用,这在合成化学和工业化学中都是相关的 (Yoshimura & Zhdankin, 2016)。

作用机制

Target of Action

It’s known that this compound is a key intermediate in the synthesis of certain pharmaceuticals .

Mode of Action

The exact mode of action of 2,3-Difluoro-5-iodobenzoic acid is not well-documented. As an intermediate in drug synthesis, its role may vary depending on the final compound it contributes to. More research is needed to elucidate its specific interactions with biological targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that storage conditions can affect the stability of the compound .

属性

IUPAC Name |

2,3-difluoro-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKVHQOVPZBEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-5-iodobenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2757251.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2757255.png)

![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)

![7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2757271.png)